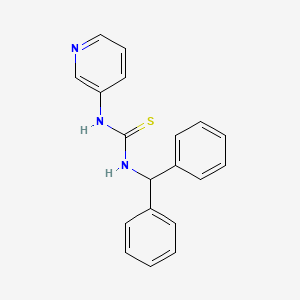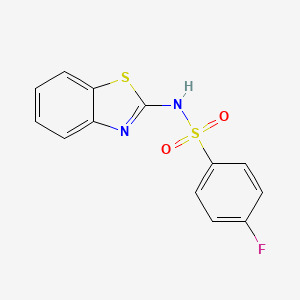![molecular formula C18H18ClFN2O2 B5598702 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5598702.png)
1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine, also known as CFPP, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties. CFPP has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The exact mechanism of action of 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine is not fully understood, but it is believed to involve the modulation of multiple cellular pathways. 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been shown to interact with various receptors and enzymes, including serotonin and dopamine receptors, as well as phosphodiesterases. 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine may also affect the expression and activity of transcription factors and signaling molecules, such as NF-κB and MAPKs. These actions may ultimately lead to changes in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine can have various biochemical and physiological effects depending on the cell type and experimental conditions. In cancer cells, 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine can induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In immune cells, 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine can suppress the production of pro-inflammatory cytokines and chemokines, as well as enhance the phagocytic activity of macrophages. In neuronal cells, 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine can enhance the survival and differentiation of cells, as well as protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It can also be easily synthesized and modified to generate new derivatives with potentially improved pharmacological properties. However, 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine also has some limitations, such as its potential cytotoxicity at high concentrations and its limited bioavailability in vivo. Therefore, careful dose-response studies and pharmacokinetic analyses are necessary to determine the optimal conditions for 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine experiments.
Orientations Futures
There are several future directions for 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine research, including the development of new derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its exact mechanism of action. 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine may also be useful as a tool compound for studying various cellular pathways and signaling molecules. In addition, the development of new delivery systems and formulations may enhance the bioavailability and efficacy of 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine in vivo.
Méthodes De Synthèse
1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine can be synthesized through a multi-step process involving the reaction of 4-fluoroaniline with 2-chlorophenylacetic acid, followed by cyclization with ethylene diamine. The final product is obtained after purification and crystallization. The purity and yield of the compound can be optimized by using different solvents and reaction conditions.
Applications De Recherche Scientifique
1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through the modulation of multiple signaling pathways. 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has also been investigated for its anti-inflammatory properties, as it can suppress the production of pro-inflammatory cytokines and chemokines in immune cells. In addition, 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been studied for its neuroprotective effects, as it can enhance the survival and differentiation of neuronal cells.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c19-16-3-1-2-4-17(16)24-13-18(23)22-11-9-21(10-12-22)15-7-5-14(20)6-8-15/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXAAMUKADMWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzylideneamino)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5598628.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5598632.png)
![3-amino-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5598635.png)
![N-{[5-(3-methoxyphenyl)-3-isoxazolyl]methyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5598640.png)
![3-{2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5598647.png)

![2-(2,3-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5598659.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-(2-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5598666.png)
methanone](/img/structure/B5598686.png)


![N-{(3S*,4R*)-1-[(4'-hydroxy-4-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5598706.png)
![ethyl 2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5598721.png)
![5,8-dimethyl-2-({[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]amino}methyl)quinolin-4-ol](/img/structure/B5598732.png)